molecular formula C8H8ClFO B2898714 1-Chloro-3-ethoxy-2-fluorobenzene CAS No. 909122-16-3

1-Chloro-3-ethoxy-2-fluorobenzene

Cat. No. B2898714
Key on ui cas rn: 909122-16-3
M. Wt: 174.6
InChI Key: OWZWISOHCCCJCH-UHFFFAOYSA-N
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Patent
US07569258B2

Procedure details

The compound (b5) was added dropwise to a reactor having 1,200 g of a 10% sodium hydroxide aqueous solution placed therein over 30 minutes in a temperature range of 20 to 40° C. Thereafter, 462 g of diethyl sulfate was added dropwise thereto over 1 hour in a temperature range of 25 to 35° C., followed by stirring for 5 hours in that temperature range. The resulting organic layer was collected and washed with 200 mL of water in three times, followed by drying, to obtain 505 g of 1-chloro-3-ethoxy-2-fluorobenzene (b44). The resulting liquid was colorless.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
462 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:9])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].S(OCC)(O[CH2:16][CH3:17])(=O)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:16][CH3:17])[C:3]=1[F:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
462 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 hours in that temperature range
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
over 1 hour in a temperature range of 25 to 35° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was collected
WASH
Type
WASH
Details
washed with 200 mL of water in three times
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 505 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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